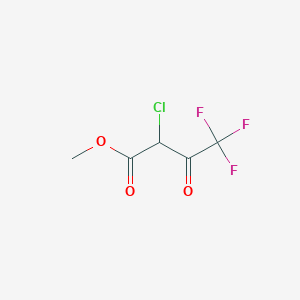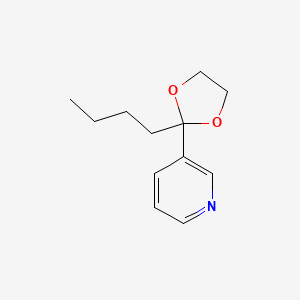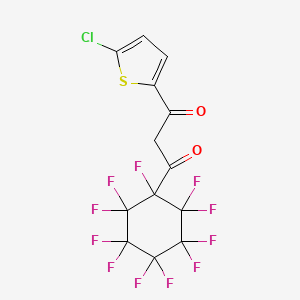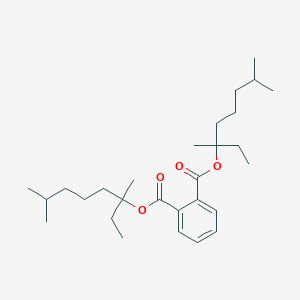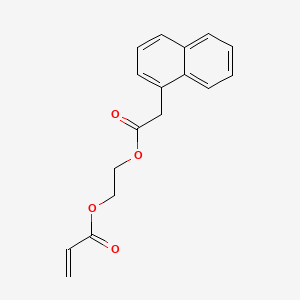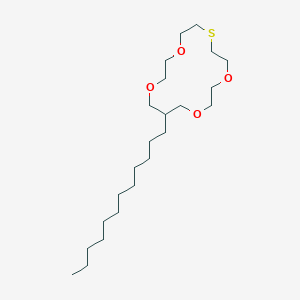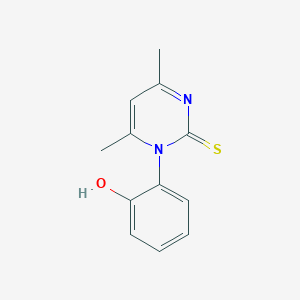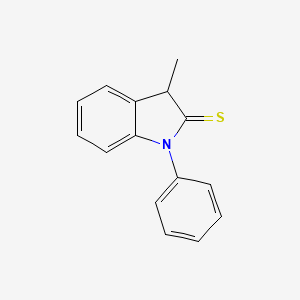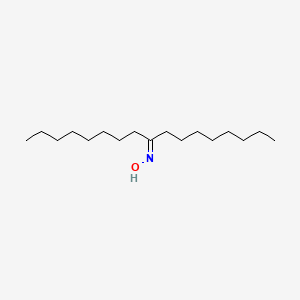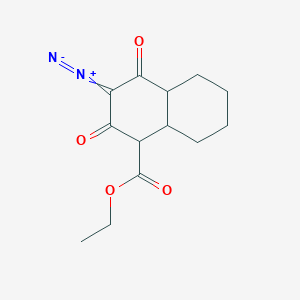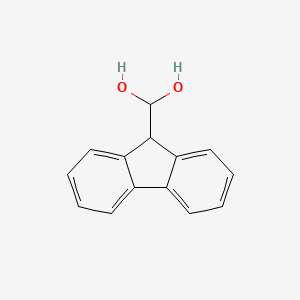acetate CAS No. 114011-54-0](/img/structure/B14315345.png)
Ethyl [(E)-(3-acetylphenyl)diazenyl](cyano)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-(3-acetylphenyl)diazenylacetate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(3-acetylphenyl)diazenylacetate typically involves a diazotization reaction followed by coupling with an appropriate coupling component. The diazotization reaction is carried out by treating an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with ethyl cyanoacetate under basic conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of azo dyes like Ethyl (E)-(3-acetylphenyl)diazenylacetate is often carried out in large reactors where precise control over temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl (E)-(3-acetylphenyl)diazenylacetate can undergo various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives depending on the reagents used.
科学的研究の応用
Ethyl (E)-(3-acetylphenyl)diazenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用機序
The mechanism of action of Ethyl (E)-(3-acetylphenyl)diazenylacetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Ethyl cyanoacetate: A simpler ester with a cyano group, used as a starting material in organic synthesis.
Ethyl diazoacetate: Contains a diazo group and is used in cyclopropanation reactions.
Uniqueness
Ethyl (E)-(3-acetylphenyl)diazenylacetate is unique due to the presence of both an azo group and a cyanoacetate moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
114011-54-0 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC名 |
ethyl 2-[(3-acetylphenyl)diazenyl]-2-cyanoacetate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)12(8-14)16-15-11-6-4-5-10(7-11)9(2)17/h4-7,12H,3H2,1-2H3 |
InChIキー |
ZVCNMLSFBUIJFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)N=NC1=CC=CC(=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
